N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound features a unique structure combining an indene moiety and an isoquinoline moiety, connected via a propanamide linker. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via Pictet-Spengler reaction or Bischler-Napieralski reaction.
Coupling of Moieties: The indene and isoquinoline moieties are then coupled using a propanamide linker, often through amide bond formation reactions involving reagents like carbodiimides (e.g., EDC, DCC) or coupling agents like HATU.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution at the amide group.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)butanamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide is unique due to its specific combination of indene and isoquinoline moieties, which might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H24N2O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c24-21(22-20-9-8-16-6-3-7-18(16)14-20)11-13-23-12-10-17-4-1-2-5-19(17)15-23/h1-2,4-5,8-9,14H,3,6-7,10-13,15H2,(H,22,24) |
InChI Key |
XGGFCKFLFFWPJS-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCC4=CC=CC=C4C3 |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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